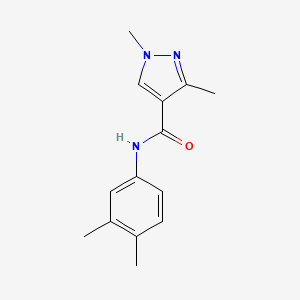
N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DMH-11, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMH-11 belongs to the class of pyrazole carboxamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Scientific Research Applications
Synthesis and Biological Significance of Pyrazole Derivatives
Pyrazole derivatives are renowned for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties, among others. The synthesis of these compounds often involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These methods yield heterocyclic appended pyrazoles with potential yields under various conditions, including simple reaction conditions and microwave irradiation. The importance of pyrazole derivatives in medicinal chemistry has been highlighted by the success of pyrazole COX-2 inhibitors, underscoring their significance as pharmacophores and synthons in drug development (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, closely related to pyrazoles, exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives act on various biological targets, such as cannabinoid CB1 receptors, MAO inhibitors, and exhibit antinociceptive, insecticidal, hypotensive, and antioxidant activities. The versatility of pyrazoline derivatives in drug development is due to their significant pharmacological effects, making them candidates for further exploration and synthesis for medical use (Shaaban, Mayhoub, & Farag, 2012).
Advancements in Synthesis for Anticancer Agents
Recent research has focused on the development of new synthetic strategies for pyrazoline derivatives to enhance their biological effects, particularly in anticancer applications. These efforts aim to explore and expand the therapeutic potential of pyrazoline and pyrazole derivatives, highlighting the ongoing interest and significant room for medicinal chemists to develop potent drug candidates based on these scaffolds (Ray et al., 2022).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-6-12(7-10(9)2)15-14(18)13-8-17(4)16-11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAIDCIZRSQMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


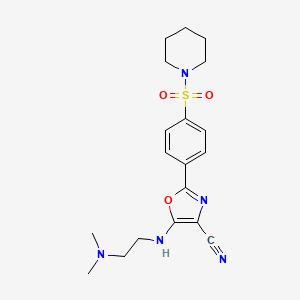
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)

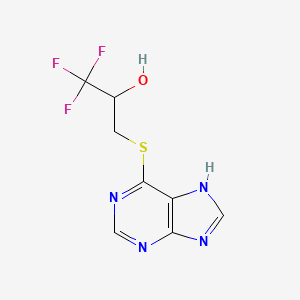
![N-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2671885.png)
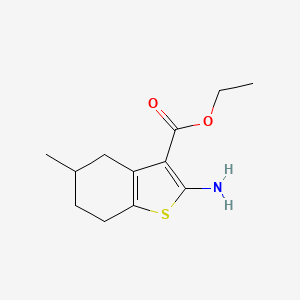
![1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2671887.png)

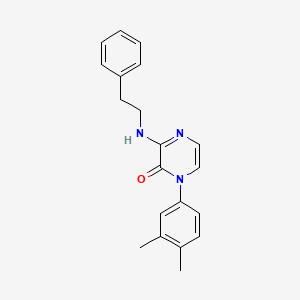
![1-(2,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2671894.png)
![1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2671896.png)
![4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2671897.png)
![6-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)pyrimidine-4-carboxamide](/img/structure/B2671899.png)